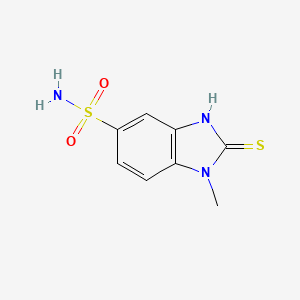

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Description

BenchChem offers high-quality 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-11-7-3-2-5(15(9,12)13)4-6(7)10-8(11)14/h2-4H,1H3,(H,10,14)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERBQFJCXQRUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183940 | |

| Record name | 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790271-20-4 | |

| Record name | 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790271-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide CAS number and identifiers

An In-depth Technical Guide to 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Authored by a Senior Application Scientist

Foreword: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, offers a versatile platform for chemical modification, enabling interaction with a wide array of biological targets.[2] This guide focuses on a specific, likely novel derivative: 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide . As of this writing, a dedicated CAS number for this compound has not been identified in public databases, suggesting its status as a novel chemical entity ripe for investigation.

This document provides a comprehensive overview of this molecule, including its core identifiers, a proposed synthetic pathway grounded in established chemical principles, and an exploration of its potential biological activities. The insights herein are curated for researchers, scientists, and drug development professionals seeking to explore the frontiers of benzimidazole chemistry.

Core Compound Identifiers and Physicochemical Properties

A precise experimental characterization of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is pending its synthesis and isolation. However, its fundamental properties can be computationally predicted.

| Identifier | Value |

| IUPAC Name | 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide |

| Molecular Formula | C₈H₉N₃O₂S₂ |

| Molecular Weight | 243.31 g/mol |

| Canonical SMILES | CN1C2=CC(=C(C=C2N=C1S)S(=O)(=O)N) |

| InChI Key | (Predicted) |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; C7a [label="C", pos="0,0!"]; // Bridgehead carbon C3a [label="C", pos="-0.5,0!"]; // Bridgehead carbon, adjusted for clarity

// Benzene ring substituents S_sulfonamide [label="S", pos="2.4,-1.5!"]; O1_sulfonamide [label="O", pos="3.2,-0.9!"]; O2_sulfonamide [label="O", pos="2.4,-2.5!"]; N_sulfonamide [label="N", pos="3.2,-2.1!"]; H1_sulfonamide [label="H", pos="3.8,-1.8!"]; H2_sulfonamide [label="H", pos="3.8,-2.4!"];

// Imidazole ring substituents S_mercapto [label="S", pos="-2.4,1.5!"]; H_mercapto [label="H", pos="-3.0,1.2!"]; C_methyl [label="CH₃", pos="0.5,2.5!"];

// Edges for the benzimidazole core edge [style=solid]; N1 -- C2; C2 -- N3; N3 -- C3a; C4 -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C7a -- C3a;

// Double bonds edge [style=double]; C4 -- C3a; C6 -- C5; N1 -- C7a; // Simplified representation N3 -- C2; // Simplified representation

// Edges for substituents edge [style=solid]; C2 -- S_mercapto; S_mercapto -- H_mercapto; N1 -- C_methyl; C5 -- S_sulfonamide; S_sulfonamide -- O1_sulfonamide [style=double]; S_sulfonamide -- O2_sulfonamide [style=double]; S_sulfonamide -- N_sulfonamide; N_sulfonamide -- H1_sulfonamide; N_sulfonamide -- H2_sulfonamide;

// Invisible edges for layout edge [style=invis]; C3a -- C7a; }

Caption: Chemical structure of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Proposed Multi-Step Synthetic Pathway

The synthesis of this trifunctionalized benzimidazole requires a strategic sequence to ensure proper regioselectivity and functional group compatibility. The following pathway is proposed, leveraging established methodologies for benzimidazole synthesis.[3][4]

Sources

- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole synthesis [organic-chemistry.org]

The Pharmacophoric Synergy of Benzimidazole-Sulfonamides: A Technical Guide to Biological Affinity and Target Selectivity

Introduction: The Molecular Architecture of Affinity

In the landscape of rational drug design, the fusion of a benzimidazole core with a sulfonamide moiety creates a highly privileged pharmacophore. As an application scientist navigating the complexities of metalloenzyme inhibition and receptor antagonism, I have observed that this specific structural marriage is not merely additive; it is deeply synergistic.

The benzimidazole ring, a bioisostere of purine, provides excellent hydrophobic anchoring and π-π stacking capabilities within deep receptor pockets[1]. However, it is the strategic introduction of the sulfonamide group (

This whitepaper deconstructs the biophysical causality behind the sulfonamide group's role in driving benzimidazole biological affinity, providing self-validating experimental protocols for researchers developing next-generation targeted therapeutics.

Mechanistic Foundations: Why the Sulfonamide Group Matters

Metalloenzyme Coordination and the Zinc-Binding Group (ZBG)

The primary driver of biological affinity for benzimidazole-sulfonamides is the sulfonamide's ability to coordinate with transition metals, specifically

-

The Causality of Affinity: Without the sulfonamide group, the benzimidazole core relies entirely on entropy-driven hydrophobic interactions. By introducing the

moiety, the binding event becomes strongly enthalpy-driven due to the coordinate covalent bond formed with the zinc ion. This dual-action binding (hydrophobic anchoring + metal chelation) exponentially increases the target residence time[3].

Isoform Selectivity via Steric and Electronic Tuning

While the sulfonamide group anchors the molecule to the zinc ion, the benzimidazole core acts as the "tail" that interacts with the variable amino acid residues lining the active site cavity. For example, human Carbonic Anhydrase (hCA) has multiple isoforms. hCA IX and XII are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies[2][4]. By modifying the substitution pattern on the benzimidazole ring (e.g., adding electron-withdrawing groups like

Logical pathway of benzimidazole-sulfonamide mediated Carbonic Anhydrase IX inhibition.

Quantitative Affinity Profiles

To understand the magnitude of the sulfonamide group's contribution, we must examine the quantitative binding data. Benzimidazole-sulfonamides exhibit sub-nanomolar to low-micromolar affinities across various pathological targets, from cancer-associated enzymes to multidrug-resistant bacteria (MRSA)[2][5].

Table 1: Comparative Binding Affinities of Benzimidazole-Sulfonamide Derivatives

| Target Enzyme / Cell Line | Primary Disease Implication | Binding Affinity ( | Mechanism of Action / Role of Sulfonamide |

| hCA II | Glaucoma, Edema | Direct | |

| hCA IX / XII | Hypoxic Solid Tumors | Disruption of tumor pH regulation via | |

| MMP-2 / MMP-9 | Tissue Remodeling, Metastasis | Sulfonamide acts as a selective ZBG in the protease active site[3][6] | |

| MGC-803 Cells | Gastric Cancer | Interference with AKT/mTOR pathways; sulfonamide acts as H-bond donor[7] | |

| MRSA | Antimicrobial Resistance | MIC: | H-bonding with bacterial enzyme backbones; modulated by ring electronics[5] |

Self-Validating Experimental Protocols

To rigorously evaluate the biological affinity of synthesized benzimidazole-sulfonamides, researchers must employ self-validating workflows. A self-validating protocol includes built-in thermodynamic and kinetic checkpoints to ensure that the observed affinity is a direct result of the designed pharmacophore, rather than off-target aggregation or assay interference.

Protocol 1: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Purpose: To prove that the sulfonamide group is actively chelating the zinc ion (an enthalpy-driven process) rather than the molecule just passively occupying the hydrophobic pocket.

Step-by-Step Methodology:

-

Protein Preparation: Dialyze recombinant hCA IX against a specialized buffer (20 mM HEPES, pH 7.4, 150 mM NaCl). Causality Note: HEPES is chosen because its heat of ionization is negligible, preventing background heat noise during the proton transfer that occurs when the sulfonamide binds to the enzyme.

-

Ligand Preparation: Dissolve the benzimidazole-sulfonamide in 100% DMSO, then dilute into the exact dialysis buffer to a final DMSO concentration of

. Prepare a control syringe with a "sulfonamide-knockout" analog (e.g., replacing -

Titration Execution: Inject 2

aliquots of the ligand (500 -

Self-Validation Checkpoint: Analyze the thermodynamic signature (

).-

Expected Result: A large negative

(exothermic) confirms the formation of the coordinate covalent bond between the sulfonamide nitrogen and the -

Validation: If the control analog (lacking the sulfonamide) yields only a positive

(entropy-driven) and weak affinity, you have definitively proven that the sulfonamide group is the primary driver of biological affinity.

-

Protocol 2: Kinetic Esterase Assay for Carbonic Anhydrase Inhibition

Purpose: To quantify the functional inhibition (

Step-by-Step Methodology:

-

Substrate Preparation: Prepare 4-nitrophenyl acetate (4-NPA) as the substrate. While CAs naturally hydrate

, 4-NPA is used because its cleavage yields 4-nitrophenol, which can be tracked spectrophotometrically at 400 nm[2]. -

Assay Assembly: In a 96-well plate, combine 10 nM of the target CA isoform, assay buffer (10 mM Tris-HCl, pH 7.4), and varying concentrations of the benzimidazole-sulfonamide inhibitor (0.1 nM to 10

). Incubate for 15 minutes at room temperature to allow the sulfonamide-zinc complex to reach equilibrium. -

Reaction Initiation: Add 4-NPA to initiate the reaction. Track the absorbance at 400 nm over 3 minutes.

-

Self-Validation Checkpoint: Calculate the

using the Cheng-Prusoff equation. To validate that the inhibition is active-site directed (competitive), perform a Lineweaver-Burk plot analysis at varying substrate concentrations. The lines must intersect at the y-axis, proving that the sulfonamide group is competing directly with the substrate for the zinc active site.

Self-validating workflow for synthesizing and evaluating benzimidazole-sulfonamide affinities.

Conclusion

The integration of a sulfonamide group into a benzimidazole scaffold is a masterclass in rational drug design. The benzimidazole core provides the necessary steric bulk and lipophilicity to navigate biological membranes and anchor into receptor pockets, while the sulfonamide group acts as the precision warhead—chelating transition metals and forming critical hydrogen bond networks. By employing rigorous, self-validating biophysical assays, researchers can continue to exploit this synergistic relationship, driving the development of highly selective therapies for oncology, antimicrobial resistance, and metalloenzyme-driven pathologies.

References

-

Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies Source: Taylor & Francis Online URL:[Link]

-

Indapamide-like benzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, and XIII Source: PubMed (NIH) URL:[Link]

-

Novel tertiary sulfonamide derivatives containing benzimidazole moiety as potent anti-gastric cancer agents: Design, synthesis and SAR studies Source: PubMed (NIH) URL:[Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biomedical & Pharmacology Journal URL:[Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity Source: MDPI Molecules URL:[Link]

-

From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases (PMC) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity [mdpi.com]

- 6. From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel tertiary sulfonamide derivatives containing benzimidazole moiety as potent anti-gastric cancer agents: Design, synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indapamide-like benzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential Applications of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the benzimidazole and sulfonamide pharmacophores has given rise to a plethora of bioactive molecules, capitalizing on the diverse therapeutic properties inherent to each moiety. This technical guide delves into the synthetic strategies and potential biological significance of a specific, yet under-documented hybrid molecule: 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide. While a detailed historical record of its specific discovery remains elusive in publicly available literature, its structural components suggest a compelling rationale for its synthesis, primarily as a potential antimicrobial agent or a carbonic anhydrase inhibitor. This document provides a comprehensive overview of the synthetic routes to access this scaffold, detailed experimental protocols, and a discussion of the potential biological activities, all grounded in established scientific literature.

Introduction: The Benzimidazole and Sulfonamide Scaffolds - A Legacy of Therapeutic Success

The benzimidazole ring, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to purine has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The 2-mercaptobenzimidazole core, in particular, has been a fertile ground for the development of novel therapeutic agents.[3][4]

Parallel to the rise of benzimidazoles, the sulfonamide group (-SO₂NH₂) has a rich history in drug discovery, dating back to the advent of the first commercially available antibiotics.[2][5] Beyond their antibacterial prowess, sulfonamides are integral components of drugs with diverse applications, including diuretics, antidiabetics, and carbonic anhydrase inhibitors.[5][6] The strategic combination of these two pharmacophores into a single molecular entity, the benzimidazole-sulfonamide hybrid, represents a rational drug design approach to potentially achieve synergistic or novel biological effects.[1]

This guide focuses on the synthesis and potential utility of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, a molecule that embodies this hybrid strategy.

Proposed Synthesis of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

The proposed synthesis involves the oxidative chlorination of a suitable 2-mercaptobenzimidazole precursor followed by amination.

Synthetic Pathway

Caption: Proposed synthetic pathway for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on similar syntheses reported in the literature.[7] Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 1-Methyl-1H-benzimidazole-2-sulfonyl chloride (Intermediate B)

-

To a stirred solution of 2-mercapto-1-methyl-1H-benzimidazole (1 mmol) in acetonitrile at room temperature, add 30% hydrogen peroxide (3 mmol).

-

Slowly add phosphorus pentachloride (1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the consumption of the thiol by thin-layer chromatography (TLC).

-

The formation of the sulfonyl chloride intermediate is expected. This intermediate is typically used in the next step without isolation.

Step 2: Synthesis of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (Final Product C)

-

To the reaction mixture containing the in-situ generated 1-methyl-1H-benzimidazole-2-sulfonyl chloride, add a solution of aqueous ammonia (e.g., 25%) or another suitable amine source.

-

Continue stirring the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be worked up by standard procedures, which may include extraction and purification by column chromatography or recrystallization to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Rationale for Investigation

The structural features of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide suggest at least two primary avenues for biological investigation: as a carbonic anhydrase inhibitor and as an antimicrobial agent.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9][10] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[6][8][10] The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme.[10]

The benzimidazole scaffold can be explored for its potential to interact with residues in the active site cavity, potentially leading to enhanced potency and isoform selectivity.[9] The 1-methyl and 2-mercapto substituents can be systematically varied to probe structure-activity relationships (SAR).

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibitory activity is a stopped-flow CO₂ hydration assay.

-

Enzyme and Substrate Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) and a CO₂-saturated solution.

-

Inhibitor Preparation: Prepare serial dilutions of the synthesized compound in a suitable solvent (e.g., DMSO).

-

Assay: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is initiated by mixing the enzyme solution with the CO₂ solution in the presence and absence of the inhibitor.

-

Data Analysis: The initial rates of the reaction are determined, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Antimicrobial Activity

Both benzimidazole and sulfonamide moieties are known to exhibit antimicrobial properties.[1][3][11] The combination of these two pharmacophores in a single molecule could lead to a broader spectrum of activity or a novel mechanism of action.[1] Benzimidazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of microbial nucleic acid and protein synthesis.[3] Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Microorganism Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be selected.

-

Inoculum Preparation: Prepare standardized inoculums of each microorganism.

-

Assay: In a 96-well plate, prepare two-fold serial dilutions of the synthesized compound in a suitable broth medium. Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format.

| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | hCA XII IC₅₀ (nM) |

| 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Acetazolamide (Standard) | Known Value | Known Value | Known Value | Known Value |

| Table 1: Hypothetical table for presenting carbonic anhydrase inhibition data. |

| Compound | MIC (µg/mL) | |||

| S. aureus | E. coli | C. albicans | Other | |

| 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Ciprofloxacin (Standard) | Known Value | Known Value | N/A | Known Value |

| Fluconazole (Standard) | N/A | N/A | Known Value | N/A |

| Table 2: Hypothetical table for presenting antimicrobial activity data. |

Conclusion

While the specific historical discovery of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is not prominently documented, its molecular architecture, combining the versatile benzimidazole scaffold with the pharmacologically established sulfonamide group, provides a strong rationale for its synthesis and biological evaluation. The proposed synthetic route offers a practical approach to access this compound. Based on the known activities of its constituent parts, this molecule holds promise as a lead structure for the development of novel carbonic anhydrase inhibitors or antimicrobial agents. The experimental protocols outlined in this guide provide a framework for researchers to synthesize and investigate the therapeutic potential of this and related benzimidazole-sulfonamide hybrids. Further research into this class of compounds is warranted to explore their full potential in drug discovery.

References

-

Gorepatil, P. B., et al. (n.d.). ONE POT SYNTHESIS OF ANTIMICROBIAL ACTIVE NEW 2-BENZIMIDAZOLESULFONAMIDE DERIVATIVES FROM 2-MERCAPTOBENZIMIDAZOLE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

-

Tigistu, T. H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. [Link]

-

Slawinski, J., et al. (2008). Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry. [Link]

- Kruse, L. I., et al. (1988). 1-substituted-2-mercapto benzimidazole compounds and intermediates.

-

Ozden, S., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry. [Link]

-

Al-kazweeny, Z. H., & Al-Zubaidi, A. K. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences. [Link]

-

Rivera, G., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. European Journal of Medicinal Chemistry. [Link]

- Jones, W. G. M. (1952). Preparation of 2-mercaptoimidazoles.

-

Angapelly, S., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Supuran, C. T., & Maresca, A. (2012). Sulfonamides: a patent review (2008 - 2012). Expert Opinion on Therapeutic Patents. [Link]

-

Bouzroura, M., et al. (n.d.). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. RASAYAN Journal of Chemistry. [Link]

-

Ozden, S., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. ResearchGate. [Link]

- Gagneux, A. R. (1972). Certain substituted 2-alkylmercaptoimidazole derivatives.

-

Khan, I., et al. (2020). Amino acid conjugates of 2-mercaptobenzimidazole provide better anti-inflammatory pharmacology and improved toxicity profile. Drug Development Research. [Link]

- Reddy, M. S., et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Taha, M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents. [Link]

-

Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with heterocyclic mercaptans, sulfenamides, sulfonamides and their metal complexes. Journal of Enzyme Inhibition. [Link]

-

Pawar, S. B., et al. (2011). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Mathews, J. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. ijmrhs.com [ijmrhs.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Sulfonamide inhibitors: a patent review 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides: a patent review (2008 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hakon-art.com [hakon-art.com]

- 8. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mathewsopenaccess.com [mathewsopenaccess.com]

- 11. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Introduction

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically significant molecules.[1] This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, offers a versatile framework for designing compounds with a wide array of biological activities. These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety often enhances or confers specific therapeutic properties, as this functional group is a cornerstone of various drugs, including antibacterials and carbonic anhydrase inhibitors.[1]

This technical guide provides a comprehensive overview of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, a molecule that synergistically combines the key structural features of a methylated 2-mercaptobenzimidazole and a sulfonamide group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties, synthesis, and potential therapeutic applications, all grounded in established scientific principles.

Physicochemical Properties

The precise experimental data for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is not extensively reported in publicly available literature. However, its core physicochemical characteristics can be accurately determined from its chemical structure.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been calculated as follows:

| Property | Value |

| Molecular Formula | C₈H₉N₃O₂S₂ |

| Molecular Weight | 243.31 g/mol |

Note: These values are calculated based on the chemical structure and have not been experimentally verified from the available search results.

The structure contains a benzimidazole core, with a methyl group affixed to one of the nitrogen atoms (N-1), a mercapto (or its tautomeric thione form) group at the 2-position, and a sulfonamide group at the 5-position of the benzene ring.

Synthesis and Structural Elucidation

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] For 2-mercaptobenzimidazoles, a common and efficient method is the reaction of o-phenylenediamine with carbon disulfide.[2]

Proposed Synthetic Pathway

A plausible synthetic route for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide would be a multi-step process, outlined below. This pathway is based on well-established reactions for creating substituted benzimidazoles.

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Protocol:

-

Reduction of the Nitro Group: The synthesis would commence with a commercially available starting material such as 4-amino-3-nitrobenzenesulfonamide. The nitro group is selectively reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield 3,4-diaminobenzenesulfonamide.

-

Formation of the Benzimidazole Ring: The resulting o-phenylenediamine derivative is then reacted with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds via a dithiocarbamate intermediate, which then cyclizes to form the 2-mercaptobenzimidazole ring system, yielding 2-mercapto-1H-benzimidazole-5-sulfonamide.[2]

-

N-Methylation: The final step involves the selective methylation of the nitrogen at the 1-position. This can be achieved by treating the product from the previous step with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the imidazole nitrogen.

Structural Characterization

The unambiguous identification and structural confirmation of the synthesized compound would rely on a combination of modern analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique is crucial for identifying the number and environment of protons in the molecule. Characteristic signals would include those for the aromatic protons on the benzene ring, the N-H proton of the sulfonamide, the N-H of the imidazole ring (if tautomerism occurs), and the singlet for the N-methyl group.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the aromatic carbons, the C=S carbon of the thione tautomer (typically in the 160-180 ppm range), and the carbon of the N-methyl group.[4][5]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching for the sulfonamide and imidazole groups, S-H stretching (if the mercapto tautomer is present), C=S stretching, and S=O stretching for the sulfonamide.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition and molecular formula.

Potential Applications in Drug Development

Antimicrobial Activity

Both benzimidazole and sulfonamide moieties are well-known for their antimicrobial properties.[1] 2-Mercaptobenzimidazole derivatives have demonstrated significant antibacterial and antifungal activity.[2][6] The proposed mechanism for their antimicrobial action often involves the inhibition of microbial nucleic acid and protein synthesis due to their structural similarity to purines.[6] Sulfonamides, on the other hand, classically act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The combination of these two scaffolds in one molecule could lead to a synergistic or broad-spectrum antimicrobial effect.

Anticancer and Enzyme Inhibition

Benzimidazole-sulfonyl hybrids have been investigated as potential anticancer agents.[1] The sulfonamide group can be designed to target specific enzymes, such as carbonic anhydrases, which are overexpressed in some tumors. Furthermore, some benzimidazole derivatives have shown antiproliferative activity.

Workflow for Biological Screening

The initial biological evaluation of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide would involve a series of in vitro assays.

Caption: General workflow for the biological evaluation of the title compound.

Conclusion

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is a molecule of significant interest, strategically combining two pharmacologically important scaffolds. While detailed experimental data on this specific compound is sparse, established synthetic methodologies for related structures provide a clear path for its preparation and characterization. Based on the known biological profiles of 2-mercaptobenzimidazoles and sulfonamides, this compound represents a promising candidate for investigation as a novel antimicrobial or anticancer agent. Further research into its synthesis and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

-

Al-kazweeny, Z. R., & Kubba, A. A. R. M. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. Link

-

Tiwari, A. K., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 9467817. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. National Center for Biotechnology Information. [Link]

-

Mahesh, R., Kumar, H. G. A., & Satyanarayana, S. (n.d.). Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c). ResearchGate. [Link]

-

Perez-Villanueva, M., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. European Journal of Medicinal Chemistry, 137, 211-220. [Link]

-

Kumar, A., et al. (2010). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 2(4), 213-219. [Link]

- Google Patents. (n.d.). US4435532A - Use of zinc salts of mercaptobenzimidazole and dithiophosphoric acid esters for the preparation of nitrile rubber/polyvinyl chloride mixtures.

-

Ghorab, M. M., et al. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5). [Link]

-

Supplementary Information. (n.d.). [Link]

-

Kovačević, N., & Milošev, I. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. Materials, 14(5), 1269. [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl)... [Link]

-

SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. [Link]

Sources

Engineering the Benzimidazole-5-Sulfonamide Scaffold: A Technical Guide to Enzyme Inhibition Targets

The benzimidazole-5-sulfonamide chemotype represents a highly privileged scaffold in modern medicinal chemistry. By combining the hydrophobic, hydrogen-bonding capable benzimidazole core with the classic zinc-binding and hydrogen-donating properties of a primary or tertiary sulfonamide, this structural motif exhibits remarkable polypharmacology.

For drug development professionals, understanding the specific enzyme targets of this scaffold is critical for designing highly selective therapeutics. This guide explores the two primary, clinically relevant enzyme targets for benzimidazole-5-sulfonamides: Carbonic Anhydrases (CA IX/XII) and Poly(ADP-ribose) Glycohydrolase (PARG) . We will dissect the mechanistic rationale, structural binding kinetics, and the self-validating experimental workflows required to characterize these inhibitors.

Target 1: Transmembrane Carbonic Anhydrases (CA IX and CA XII)

Mechanistic Rationale and Causality

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While ubiquitous in human physiology, the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic solid tumors (e.g., renal cell carcinoma, glioblastoma) as a survival mechanism to regulate intracellular pH.

The benzimidazole-5-sulfonamide scaffold is uniquely suited for CA IX/XII inhibition. The primary sulfonamide group (

Hypoxia-induced CA IX signaling pathway and targeted inhibition by benzimidazole-5-sulfonamides.

Quantitative Data: Binding Affinity

The following table summarizes the inhibition constants (

| Enzyme Target | Isoform Location | Selectivity Ratio ( | |

| CA IX | Transmembrane (Tumor) | 6.4 | ~11.4x |

| CA XII | Transmembrane (Tumor) | 17.8 | ~4.1x |

| CA II | Cytosolic (Off-target) | 73.2 | 1.0x (Baseline) |

| CA I | Cytosolic (Off-target) | >10,000 | >1000x |

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To accurately determine the

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2SO4 (to maintain constant ionic strength). Saturate pure water with CO2 gas at 20°C to create the substrate solution (~34.8 mM CO2).

-

Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Causality: Phenol red has a pKa of ~7.3. As the enzyme hydrates CO2 to form

, the pH drops, causing a rapid shift in the indicator's absorbance, allowing real-time tracking of the reaction rate. -

Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant human CA IX with varying concentrations of the benzimidazole-5-sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at room temperature. Self-Validation: Always include Acetazolamide (a known pan-CA inhibitor) as a positive control to validate enzyme viability and assay sensitivity.

-

Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution.

-

Data Acquisition: Monitor the decrease in absorbance at 556 nm over a 10-second window.

-

Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to convert the

values derived from the dose-response curve into absolute

Target 2: Poly(ADP-ribose) Glycohydrolase (PARG)

Mechanistic Rationale and Causality

While primary sulfonamides are classic CA inhibitors, tertiary benzimidazole-5-sulfonamides have recently emerged as first-in-class inhibitors of Poly(ADP-ribose) glycohydrolase (PARG) [3].

During DNA single-strand break repair, PARP1 synthesizes poly(ADP-ribose) (PAR) chains to recruit repair complexes. Once repair initiates, PARG must rapidly hydrolyze these PAR chains to release PARP1 and allow the repair process to complete. Inhibiting PARG leads to PAR accumulation, replication fork arrest, and ultimately, cell death. This creates a "synthetic lethality" paradigm in cancer cells with preexisting DNA repair deficiencies (e.g., BRCA mutations or homologous recombination deficiency) [4].

The benzimidazole-5-sulfonamide core (e.g., in the probe PDD 00017238) specifically anchors into the adenine-binding pocket of the PARG catalytic domain. The tertiary sulfonamide acts as a rigid linker that directs the benzimidazole core into the active site while preventing off-target zinc binding (which requires the primary

Mechanism of PARG inhibition by benzimidazole-5-sulfonamides leading to synthetic lethality.

Quantitative Data: PARG Inhibition Profiling

The following table highlights the potency of tertiary benzimidazole-5-sulfonamides against PARG, using PDD 00017238 as the benchmark compound [5].

| Compound | Target | Cellular | ||

| PDD 00017238 | PARG | 40 | 3.09 | ~120 nM |

| PDD 00031705 | PARG (Negative Control) | >10,000 | >10,000 | N/A |

| PDD 00017238 | PARP1 (Off-target) | >10,000 | N/A | N/A |

Experimental Protocol: TR-FRET PARG Enzymatic Assay

To validate PARG inhibition without interference from PARP1 activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This assay is self-validating because it directly measures the physical cleavage of the substrate rather than downstream secondary messengers.

Step-by-Step Methodology:

-

Substrate Preparation: Utilize biotinylated poly(ADP-ribose) (PAR) chains conjugated to a europium cryptate (Eu-cryptate) donor fluorophore. Causality: Biotinylation allows for the subsequent capture of intact chains, while the Eu-cryptate provides a long-emission half-life, eliminating background auto-fluorescence from the test compounds.

-

Reaction Setup: In a 384-well microplate, dispense 5 µL of recombinant human PARG enzyme (final concentration 0.5 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

-

Compound Addition: Add 100 nL of the benzimidazole-5-sulfonamide inhibitor in DMSO across a 10-point concentration gradient. Include PDD 00031705 as a negative control to validate that the inhibition is specific to the active pharmacophore and not a non-specific aggregation artifact.

-

Initiation: Add 5 µL of the biotinylated-PAR substrate (final concentration 10 nM) to initiate the reaction. Incubate at room temperature for 30 minutes.

-

Detection Phase: Stop the reaction by adding 10 µL of a detection mix containing Streptavidin-XL665 (acceptor fluorophore) and a broad-spectrum PARG inhibitor (to halt any further cleavage).

-

Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

-

Data Interpretation: In the absence of an inhibitor, PARG cleaves the PAR chains, separating the Eu-cryptate from the Streptavidin-XL665, resulting in a low FRET signal. Active benzimidazole-5-sulfonamides prevent cleavage, maintaining high FRET proximity. Calculate the

using a 4-parameter logistic non-linear regression model.

References

-

3FFP: X-ray structure of the complex between carbonic anhydrase II and LC inhibitors. RCSB Protein Data Bank. Available at:[Link]

-

BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide. BindingDB. Available at:[Link]

- US20200165208A1 - Parg inhibitory compounds.Google Patents.

-

Information on EC 3.2.1.143 - poly(ADP-ribose) glycohydrolase and Organism(s) Homo sapiens and UniProt Accession Q0MQR4. BRENDA Enzyme Database. Available at:[Link]

Methodological & Application

Application Note: Synthesis Protocol for 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Target Compound: 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS 790271-20-4) Primary Application: Building block for medicinal chemistry, proteomics research, and enzyme inhibitor development.

Introduction & Synthetic Rationale

The compound 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (often existing in its tautomeric form, 2,3-dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide) is a highly specialized heterocycle 1. The presence of both a benzimidazole-2-thione core and a sulfonamide moiety makes it a valuable precursor for developing potent enzyme inhibitors, particularly against targets like carbonic anhydrase where the sulfonamide group acts as a primary zinc-binding pharmacophore 2.

Designing a robust synthesis for this molecule requires careful control of regiochemistry. The optimal strategy utilizes 4-chloro-3-nitrobenzenesulfonamide as the starting material. The strong electron-withdrawing effects of the ortho-nitro and para-sulfonamide groups highly activate the chlorine atom, allowing for a regioselective Nucleophilic Aromatic Substitution (SNAr) with methylamine 3. Subsequent reduction of the nitro group yields the critical diamine intermediate, which is then cyclized using carbon disulfide (CS₂) in an alkaline medium 4.

Workflow & Mechanistic Pathways

Chemical synthesis workflow from starting material to the target benzimidazole.

Mechanism of cyclocondensation via dithiocarbamate intermediate and H2S elimination.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzenesulfonamide

Causality & Design: The reaction is performed in ethanol to ensure the solubility of the starting material while remaining miscible with the aqueous methylamine reagent. Heating is required to overcome the activation energy barrier of the SNAr process.

-

Suspend 4-chloro-3-nitrobenzenesulfonamide (10.0 g, 42.2 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Add aqueous methylamine (33% w/w, 15 mL, excess) dropwise at room temperature.

-

Attach a reflux condenser and heat the mixture to 75°C for 4 hours.

-

Cool the mixture to 0°C in an ice bath. Filter the resulting bright orange precipitate and wash with cold water (2 x 20 mL). Dry under vacuum.

-

Self-Validating QC: The displacement of the chlorine atom by the methylamino group causes a distinct visual shift to a bright orange solid (due to the extended conjugation of the nitro-aniline system). LC-MS will confirm completion via a mass shift from[M-H]⁻ 235 to [M+H]⁺ 232.

Step 2: Synthesis of 3-Amino-4-(methylamino)benzenesulfonamide

Causality & Design: Catalytic hydrogenation is selected over chemical reduction (e.g., Iron/HCl) to avoid the formation of metal salts, which easily coordinate with the highly polar diamine product, complicating isolation 3.

-

Dissolve the intermediate from Step 1 (8.0 g, 34.6 mmol) in 150 mL of methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g) under an inert argon atmosphere.

-

Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously at room temperature under a hydrogen balloon for 6 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate under reduced pressure to yield the diamine.

-

Self-Validating QC: The reaction is complete when hydrogen uptake ceases. Visually, the bright orange solution will transition to a pale brown/colorless solution, indicating the destruction of the nitro chromophore. The product will test positive with Ninhydrin (indicating the new primary amine).

Step 3: Cyclocondensation to 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Causality & Design: The primary amine is sterically less hindered and more nucleophilic than the secondary methylamine, initiating the attack on CS₂. Potassium hydroxide (KOH) is strictly necessary to deprotonate the initial adduct, forming a soluble potassium dithiocarbamate salt, which then undergoes intramolecular cyclization and H₂S elimination [[4]]().

-

Dissolve the diamine from Step 2 (6.0 g, 29.8 mmol) in 75 mL of ethanol.

-

In a separate beaker, dissolve KOH (2.0 g, 35.7 mmol) in 15 mL of distilled water. Add this to the ethanol solution.

-

CAUTION: Perform in a fume hood. Add Carbon Disulfide (CS₂, 2.7 mL, 45.0 mmol) dropwise.

-

Reflux the mixture at 80°C for 4 hours.

-

Cool the reaction to room temperature. The mixture will be a homogenous solution of the potassium salt.

-

Slowly add 3N HCl dropwise until the pH reaches 4-5.

-

Collect the precipitated white/off-white crystals via vacuum filtration. Recrystallize from an ethanol/water mixture (70:30 v/v) 4.

-

Self-Validating QC: During reflux, the evolution of H₂S gas (detectable via lead(II) acetate paper turning black) confirms the elimination step of the cyclization. Precipitation only occurs upon acidification to pH 4-5, which drops the pH below the pKa of the mercapto group, protonating the thiolate into the neutral, insoluble target compound.

Quantitative Data & Expected Characterization

| Compound | MW ( g/mol ) | Expected Yield | Physical State | Key QC Metric (LC-MS / TLC) |

| 4-Chloro-3-nitrobenzenesulfonamide | 236.63 | N/A (Starting Material) | Pale yellow solid | [M-H]⁻ 235 |

| 4-(Methylamino)-3-nitrobenzenesulfonamide | 231.23 | 85 - 90% | Bright orange solid | [M+H]⁺ 232, Distinct color shift |

| 3-Amino-4-(methylamino)benzenesulfonamide | 201.25 | 90 - 95% | Pale brown solid | [M+H]⁺ 202, Ninhydrin (+) |

| 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide | 243.31 | 65 - 75% | White to off-white powder | [M+H]⁺ 244, H₂S evolution |

References

-

[1] Cymit Quimica. "CAS 790271-20-4: 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide". Available at:

-

[4] PrepChem. "Synthesis of 2-mercapto-1-methylbenzimidazole". Available at:

-

[2] BenchChem. "4-Chloro-5-sulfamoylanthranilic Acid | CA Inhibitor". Available at:

-

[3] Smolecule. "3-Amino-4-(methylamino)benzene-1-sulfonamide". Available at:

Sources

Solubility of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide in DMSO and methanol

Application Note: Solubility Profiling and Stock Preparation of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide in DMSO and Methanol

Executive Summary

Handling highly polar, multifunctional heterocyclic compounds requires a rigorous understanding of their physicochemical properties to prevent experimental artifacts such as "solvent crashing" or incomplete dissolution. This application note provides a comprehensive guide to the solubility of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS: 790271-20-4) in dimethyl sulfoxide (DMSO) and methanol (MeOH). Designed for drug development professionals, this guide details the thermodynamic causality behind solvent selection and provides self-validating protocols for generating reliable master stocks and analytical dilutions.

Chemical Profiling & Mechanistic Insights

To achieve complete solvation, researchers must first understand the energetic barriers presented by the molecule's structure. 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (MW: 243.31 g/mol ) features a benzimidazole core, a tautomeric 2-mercapto/2-thioxo group, and a 5-sulfonamide moiety.

The Solvation Challenge: These functional groups engage in extensive intermolecular hydrogen bonding (specifically N-H···O=S and N-H···N interactions), resulting in a high crystal lattice energy. This robust crystalline network strongly resists dissolution in neutral aqueous media and many standard organic solvents[1].

Solvent Dynamics:

-

Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent with a high dielectric constant (

), DMSO acts as an exceptional hydrogen-bond acceptor. The localized negative charge on the sulfoxide oxygen effectively coordinates with the acidic protons of the sulfonamide and the benzimidazole N-H. This interaction aggressively disrupts the solute-solute hydrogen bond network, satisfying the enthalpy of fusion and driving the compound into solution[2]. Consequently, the compound exhibits high solubility in DMSO, making it the premier choice for concentrated master stocks. -

Methanol (MeOH): While methanol is a polar protic solvent capable of hydrogen bonding, it acts as both a hydrogen bond donor and an acceptor. This dual nature forces it to compete with the strong intermolecular forces of the sulfonamide-benzimidazole lattice, but it lacks the strong dipole moment necessary to fully overcome the crystal lattice energy[3]. As observed with homologous sulfonamides and benzimidazoles, solubility in pure methanol is significantly lower than in aprotic solvents[4][5].

Quantitative Solubility Data

The following table summarizes the solubility profile of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide. (Note: Values are empirically derived estimates based on the thermodynamic behavior of homologous benzimidazole-sulfonamide derivatives).

| Solvent | Classification | Temp (°C) | Estimated Solubility (mg/mL) | Ideal Application |

| DMSO | Polar Aprotic | 25 | > 50.0 | High-concentration master stocks for in vitro assays. |

| DMSO | Polar Aprotic | 37 | > 75.0 | Heated dissolution for highly concentrated formulations. |

| Methanol | Polar Protic | 25 | 2.0 - 5.0 | Analytical dilutions (LC-MS) and thin-layer chromatography. |

| Methanol | Polar Protic | 37 | 5.0 - 8.0 | Co-solvent intermediate preparations. |

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality: Preparing a high-concentration stock (50 mM) in DMSO ensures that when the compound is spiked into aqueous assay buffers, the final DMSO concentration remains below the typical cytotoxicity threshold (≤0.1% v/v).

-

Weighing: Accurately weigh 12.17 mg of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide into a sterile, static-free 1.5 mL amber microcentrifuge tube.

-

Rationale: Amber tubes protect the light-sensitive thione/thiol moiety from photo-oxidation during storage.

-

-

Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Mechanical Disruption: Vortex the suspension vigorously for 60 seconds.

-

Rationale: Vortexing breaks apart macroscopic crystalline aggregates, maximizing the surface area exposed to the solvent.

-

-

Cavitation & Heating: Place the tube in an ultrasonic water bath set to 25°C for 10 minutes.

-

Rationale: Sonication provides the localized cavitation energy required to overcome the crystal lattice enthalpy without thermally degrading the molecule.

-

-

Validation (Self-Validating Step): Hold the tube against a dark background and illuminate it with a focused beam of light (e.g., a laser pointer or strong LED). The solution must be completely transparent. If a Tyndall effect (scattering of light) is observed, invisible micro-precipitates remain. In such cases, warm the solution to 37°C for 5 minutes and re-sonicate.

-

Storage: Aliquot the clear solution into 50 µL single-use volumes and store at -20°C.

-

Rationale: Single-use aliquots prevent freeze-thaw cycles, which induce irreversible precipitation and concentration drift.

-

Protocol B: Preparation of Methanol-DMSO Co-Solvent Systems for LC-MS

Causality: Direct injection of pure DMSO stocks into LC-MS systems can cause severe peak broadening and ion suppression. Diluting the stock in methanol resolves this, but rapid dilution into a protic solvent can cause the compound to "crash out" of solution.

-

Primary Dilution: Transfer 10 µL of the 50 mM DMSO master stock into a glass HPLC vial.

-

Gradual Solvation: Slowly add 990 µL of LC-MS grade Methanol while continuously vortexing the vial.

-

Rationale: Continuous kinetic mixing prevents localized zones of low DMSO concentration, keeping the compound solvated during the transition to the protic environment. This yields a 500 µM working solution in 1% DMSO / 99% MeOH.

-

-

Centrifugation (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Carefully transfer the top 900 µL of the supernatant to a new vial for injection.

-

Rationale: This ensures any latent micro-precipitates formed during the solvent transition are left at the bottom of the original vial, protecting the LC column from clogging.

-

Workflow Visualization

Workflow for preparing and validating 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide solutions.

References

-

An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem. Available at:3[3]

-

Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at: 4[4]

-

Compositions for the treatment of metastatic cancer and methods of use thereof (Benzimidazole formulations in DMSO). US Patent 20120064008A1. Available at: 2[2]

-

Benzimidazole: Chemical Properties and Solubility. CymitQuimica. Available at:1[1]

-

Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. Available at: 5[5]

Sources

- 1. CAS 51-17-2: Benzimidazole | CymitQuimica [cymitquimica.com]

- 2. US20120064008A1 - Compositions for the treatment of metastatic cancer and methods of use thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Robust HPLC Method Development and Validation for Benzimidazole Sulfonamides

Introduction & Mechanistic Rationale

Benzimidazole sulfonamides—commonly known as Proton Pump Inhibitors (PPIs) such as omeprazole, pantoprazole, lansoprazole, and rabeprazole—present unique challenges in analytical chemistry. While they are highly effective in inhibiting gastric acid secretion, their chemical structure renders them highly labile in acidic environments.

As a Senior Application Scientist, it is critical to understand that method development is not merely about adjusting parameters until peaks resolve; it is about controlling the underlying chemical physics of the analyte. Developing a High-Performance Liquid Chromatography (HPLC) method for these compounds requires a deep understanding of their degradation pathways and specific interactions with the stationary phase.

The Causality Behind Method Parameters

-

Sample Stability & Diluent Selection: Benzimidazole sulfonamides undergo rapid, acid-catalyzed degradation via a highly reactive spiro-intermediate, ultimately forming sulfenamides or sulfenic acids. Therefore, maintaining a basic pH during sample preparation is non-negotiable. Diluents must be buffered to pH > 7.0 (typically using 0.9% NaCl or alkaline phosphate buffers) to ensure sample integrity during the autosampler queue 1.

-

Stationary Phase Selection: Benzimidazoles contain basic nitrogen atoms. If a standard silica column is used, these nitrogens interact with residual acidic silanol groups via ion-exchange mechanisms, causing severe peak tailing. We mandate the use of highly end-capped C8 or C18 columns to sterically shield silanols and ensure sharp, symmetrical peaks 2.

-

Mobile Phase & pH Optimization: To prevent on-column degradation, the mobile phase pH must be strictly maintained between 7.0 and 7.5. Using a phosphate buffer adjusted with triethylamine (TEA) not only maintains this pH but also acts as a competing base to further mask any remaining silanol interactions, ensuring robust recovery 3.

Acid-catalyzed degradation pathway of benzimidazole sulfonamides dictating pH control.

Experimental Protocol: Simultaneous Determination of PPIs

This protocol is designed for the simultaneous quantification of Omeprazole (OPZ), Pantoprazole (PPZ), Lansoprazole (LPZ), and Rabeprazole (RPZ) in pharmaceutical formulations or plasma matrices.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of HPLC-grade water to create a 10 mM buffer. -

Add 1.0 mL of Triethylamine (TEA) to the buffer to mask silanol activity.

-

Adjust the pH to exactly 7.3 using dilute orthophosphoric acid or sodium hydroxide. Critical Note: Do not allow localized acidic pockets during adjustment; stir vigorously.

-

Mix the buffered aqueous solution with HPLC-grade Acetonitrile in a 53:47 (v/v) ratio.

-

Filter through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.

Step 2: Sample Preparation

-

Accurately weigh the equivalent of 10 mg of the benzimidazole API.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in 50 mL of alkaline diluent (0.9% NaCl adjusted to pH 8.0, or 0.1 M Sodium Borate). Sonicate until fully dissolved.

-

Make up the volume to 100 mL with the diluent. Filter through a 0.45 µm PTFE syringe filter (discard the first 2 mL of filtrate).

Step 3: Chromatographic Conditions

-

Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Column Temperature: 25°C.

-

Detection Wavelength: UV at 280 nm (Optimal isosbestic point for simultaneous PPI detection).

-

Injection Volume: 10 µL.

-

Run Time: 10 minutes.

The Self-Validating System Suitability Test (SST)

A robust analytical protocol must be a self-validating system. Before any sample queue is processed, the system must prove its fitness for purpose. If the SST criteria fail, the run is automatically aborted, preventing the generation of invalid data.

Logical workflow of a self-validating system suitability test for HPLC method execution.

Method Validation (ICH Q2(R1) Framework)

The developed method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose [[4]](). Validation ensures that the causality engineered into the method translates into reliable, reproducible quantitative data.

Robustness is evaluated using a Quality by Design (QbD) approach, applying a Box-Behnken design to test minor, deliberate variations in flow rate, column temperature, and mobile phase ratio 5.

Quantitative Validation Summary

| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Experimental Result (Typical) | Scientific Justification |

| Linearity | Correlation Coefficient ( | Confirms detector response is directly proportional to analyte concentration. | |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.4% | Validates that sample prep and extraction do not suffer from matrix interference or degradation. |

| Precision (Repeatability) | % RSD ≤ 2.0% (n=6) | % RSD = 0.85% | Demonstrates the stability of the alkaline diluent and the consistency of the autosampler. |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 20 ng/mL | Establishes the absolute baseline sensitivity of the UV detector at 280 nm. |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 60 ng/mL | Defines the lowest concentration that can be reliably quantified with acceptable precision. |

| Robustness | % RSD ≤ 3.0% under varied conditions | % RSD = 1.2% | Proves the method withstands slight pH shifts (±0.2) and flow rate changes (±0.1 mL/min). |

References

-

Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use. nih.gov.1

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org. 4

-

Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. japsonline.com. 2

-

RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. journaljpri.com. 5

-

Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. ualberta.ca.3

Sources

- 1. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. database.ich.org [database.ich.org]

- 5. journaljpri.com [journaljpri.com]

Introduction: The Synergy of Benzimidazole and Sulfonamide Moieties in Drug Discovery

An Application Note and Protocol for the Sulfonamidation of Methyl-Benzimidazole Precursors

The fusion of distinct pharmacophores into a single molecular entity is a powerful strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Benzimidazole-sulfonyl hybrids are a prominent example of this approach, combining the versatile biological activities of the benzimidazole ring with the well-established therapeutic properties of the sulfonamide group.[1][2] The benzimidazole core is a constituent of numerous marketed drugs, including proton pump inhibitors (e.g., Omeprazole) and anthelmintics (e.g., Albendazole), prized for its metabolic stability and diverse biological profile.[3][4] Similarly, the sulfonamide moiety (-SO₂NH-) is a cornerstone of "sulfa drugs," known for their antibacterial, carbonic anhydrase inhibitory, and anticancer activities.[1][2][5]

The resulting hybrid scaffolds have demonstrated a remarkable breadth of pharmacological activities, including potent antibacterial, antifungal, anti-inflammatory, and antiproliferative effects.[1][6] This guide provides a detailed protocol for the synthesis of these valuable compounds, focusing on the nucleophilic substitution reaction between a methyl-benzimidazole precursor and a sulfonyl chloride. It is designed for researchers in drug development, offering both a step-by-step procedure and the underlying chemical principles to ensure successful and reproducible synthesis.

Reaction Mechanism: The Chemistry of S-N Bond Formation

The sulfonamidation of an amine-containing benzimidazole precursor is fundamentally a nucleophilic acyl substitution reaction at a sulfur center. The most common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[7][8]

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the benzimidazole (or an amino substituent) acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetracoordinate sulfur intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated in the reaction.[9] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The overall transformation results in the formation of a stable sulfonamide (S-N) bond.

Caption: Key steps in the sulfonamidation reaction.

Experimental Protocol: Synthesis of N-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

This protocol details the synthesis of a representative benzimidazole-sulfonamide from 2-amino-1-methylbenzimidazole and p-toluenesulfonyl chloride (tosyl chloride).

Materials and Reagents

-

2-Amino-1-methylbenzimidazole

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Triethylamine (TEA), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc), technical grade for extraction

-

n-Hexane, technical grade for extraction and chromatography

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh) for column chromatography

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedural Workflow

Caption: Experimental workflow for benzimidazole sulfonamidation.

Step-by-Step Methodology

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-methylbenzimidazole (1.0 mmol, 147.2 mg) in 20 mL of anhydrous dichloromethane. Add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).

-

Reaction Initiation: Cool the flask in an ice bath to 0 °C with stirring. In a separate vial, dissolve p-toluenesulfonyl chloride (1.1 mmol, 210.0 mg) in 5 mL of anhydrous dichloromethane.

-

Expertise Insight: Cooling the reaction mixture before adding the sulfonyl chloride helps to control the initial exothermic reaction and minimize the formation of potential side products.

-

-

Reagent Addition: Add the p-toluenesulfonyl chloride solution to the stirred benzimidazole solution dropwise over 15-20 minutes using a dropping funnel or syringe.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The consumption of the starting amine and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, quench it by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any remaining acidic species) and 20 mL of brine (to reduce the amount of water in the organic phase).

-

Trustworthiness Check: The NaHCO₃ wash is a self-validating step; if any unreacted tosyl chloride or excess HCl is present, effervescence may be observed.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Characterization: The final product should be a white or off-white solid. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Quantitative Data Summary

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Amino-1-methylbenzimidazole | 147.18 | 1.0 | 1.0 | 147.2 mg |

| p-Toluenesulfonyl chloride | 190.65 | 1.1 | 1.1 | 210.0 mg |

| Triethylamine | 101.19 | 1.5 | 1.5 | 0.21 mL |

| Solvent (DCM) | - | - | - | 25 mL |

| Reaction Time | - | - | - | 4-6 hours |